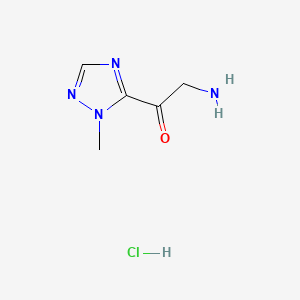![molecular formula C7H12OS B6609000 [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol CAS No. 2866323-82-0](/img/structure/B6609000.png)
[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol: is a chemical compound with the molecular formula C7H12OS and a molecular weight of 144.24 g/mol. This compound is characterized by a cyclobutyl ring substituted with a methylidene group and a methylsulfanyl group, along with a methanol functional group.
Chemical Reactions Analysis
[3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The methylidene group can be reduced to a methyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups using appropriate reagents. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
This compound has numerous potential applications in scientific research and industry. It can be used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Additionally, its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol is not well-documented. its functional groups suggest that it may interact with various molecular targets and pathways. For instance, the methanol group can participate in hydrogen bonding, while the methylsulfanyl group can engage in nucleophilic interactions .
Comparison with Similar Compounds
Similar compounds to [3-methylidene-1-(methylsulfanyl)cyclobutyl]methanol include other cyclobutyl derivatives with different substituents. These compounds share the cyclobutyl ring structure but differ in their functional groups, which can significantly impact their chemical properties and reactivity. Examples of similar compounds include:
Cyclobutanol: A simple cyclobutyl derivative with a hydroxyl group.
Cyclobutyl methyl sulfide: A cyclobutyl derivative with a methylsulfanyl group.
Cyclobutyl methanol: A cyclobutyl derivative with a methanol group.
Properties
IUPAC Name |
(3-methylidene-1-methylsulfanylcyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12OS/c1-6-3-7(4-6,5-8)9-2/h8H,1,3-5H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOJZGYPYWAAKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1(CC(=C)C1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12OS |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.24 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium (1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)methanesulfinate](/img/structure/B6608920.png)
amine hydrochloride](/img/structure/B6608922.png)
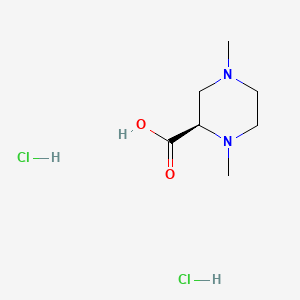

![2-[N-benzyl-1-(2-hydroxy-3-methylphenyl)formamido]acetic acid](/img/structure/B6608943.png)
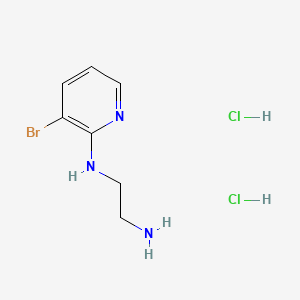
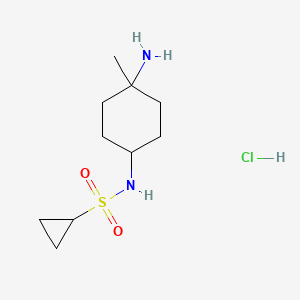
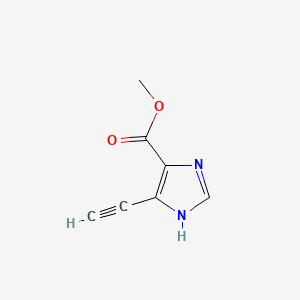
![tert-butyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B6608968.png)

![3-[4-(chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B6608991.png)


